molecular formula C8H11BrN2O2 B5589812 ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B5589812
M. Wt: 247.09 g/mol
InChI Key: CVIBYCFOGAXTBZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 1st and 3rd positions, and an ethyl ester group at the 5th position. It is often used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the bromination of 1,3-dimethyl-1H-pyrazole-5-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may also interact with various molecular targets, including receptors and ion channels, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    Ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and biological interactions.

    Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate:

Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.

Properties

IUPAC Name

ethyl 4-bromo-2,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIBYCFOGAXTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-89-3
Record name Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5775-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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